molecular formula C4H7FS B6208969 3-fluorocyclobutane-1-thiol CAS No. 2703774-56-3

3-fluorocyclobutane-1-thiol

Cat. No. B6208969
CAS RN: 2703774-56-3
M. Wt: 106.2
InChI Key:
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Description

3-Fluorocyclobutane-1-Thiol (3-FCT) is a type of organic compound that is classified as a thiol. It is a colorless liquid with a pungent odor and a boiling point of 70°C. 3-FCT has been studied extensively due to its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

3-fluorocyclobutane-1-thiol has a variety of potential applications in scientific research. It has been used in the synthesis of various compounds, such as 1,2-difluorocyclobutane, 1,2-difluoroethane, and 1,2-difluoropropane. It has also been used as a reagent in the synthesis of 1,2-difluorocyclopropanecarboxylic acid, which is a useful intermediate in the synthesis of various pharmaceuticals. In addition, 3-fluorocyclobutane-1-thiol has been used as a building block in the synthesis of fluorinated polymers and other materials.

Mechanism of Action

The exact mechanism of action of 3-fluorocyclobutane-1-thiol is not yet fully understood. However, it is believed to act as an electrophilic reagent, which can react with nucleophilic compounds to form new products. It is also thought to interact with the active sites of various enzymes and proteins, thus modulating their activity.
Biochemical and Physiological Effects
3-fluorocyclobutane-1-thiol has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antifungal and antibacterial activity. In addition, 3-fluorocyclobutane-1-thiol has been shown to have anti-inflammatory, antioxidant, and analgesic effects.

Advantages and Limitations for Lab Experiments

The major advantages of using 3-fluorocyclobutane-1-thiol in lab experiments include its high efficiency and yield, as well as its low toxicity. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 3-fluorocyclobutane-1-thiol in lab experiments. For example, it is highly volatile and can easily evaporate, making it difficult to handle. In addition, its pungent odor can be unpleasant and can interfere with experiments.

Future Directions

There are a number of potential future directions for 3-fluorocyclobutane-1-thiol research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of new compounds. In addition, further research is needed to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research is needed to develop new methods for synthesizing 3-fluorocyclobutane-1-thiol and to improve its stability.

Synthesis Methods

3-fluorocyclobutane-1-thiol is synthesized through a process known as the Corey-Fuchs reaction. This involves the reaction of 1-chloro-3-fluorocyclobutane with sodium thiolate in an aqueous medium at room temperature. The reaction yields 3-fluorocyclobutane-1-thiol and sodium chloride as the major products. The reaction is highly efficient and produces a high yield of 3-fluorocyclobutane-1-thiol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-fluorocyclobutane-1-thiol can be achieved through a substitution reaction of a suitable precursor compound with a thiol reagent.", "Starting Materials": [ "3-fluorocyclobutene", "Hydrogen sulfide (H2S)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "Step 1: Preparation of sodium hydrosulfide (NaHS) solution by reacting NaOH with H2S gas in methanol solvent.", "Step 2: Addition of NaHS solution to 3-fluorocyclobutene in diethyl ether solvent to form 3-fluorocyclobutyl hydrogen sulfide intermediate.", "Step 3: Treatment of the intermediate with aqueous HCl to release 3-fluorocyclobutyl chloride.", "Step 4: Reaction of 3-fluorocyclobutyl chloride with sodium hydrosulfide (NaHS) in methanol solvent to form 3-fluorocyclobutane-1-thiol product." ] }

CAS RN

2703774-56-3

Product Name

3-fluorocyclobutane-1-thiol

Molecular Formula

C4H7FS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

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